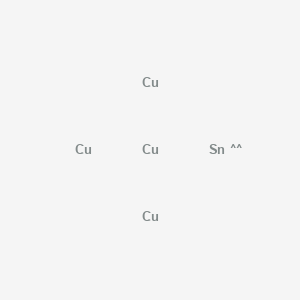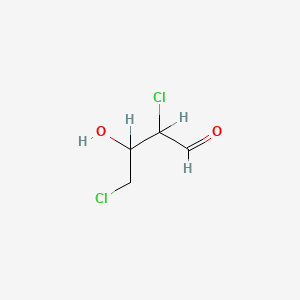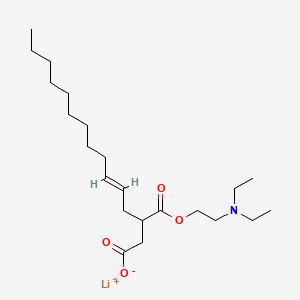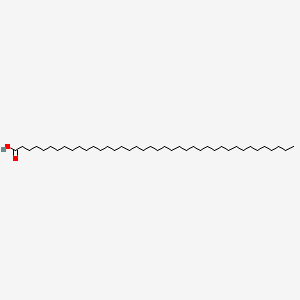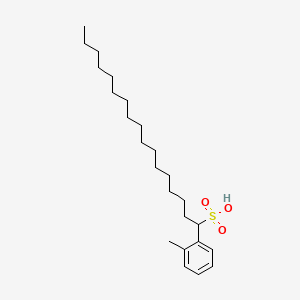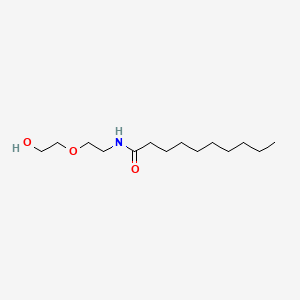
(Z)-N,N-Dioctadecyl-9-octadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N,N-Dioctadecyl-9-octadecenamide is a long-chain amide compound. It is characterized by its two octadecyl (C18) chains and a double bond in the 9th position of the octadecene chain. This compound is known for its surfactant properties and is often used in various industrial applications due to its ability to reduce surface tension.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N,N-Dioctadecyl-9-octadecenamide typically involves the reaction of octadecylamine with oleic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-N,N-Dioctadecyl-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The double bond in the octadecene chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Primary or secondary amines.
Substitution: N-alkyl or N-aryl derivatives.
Aplicaciones Científicas De Investigación
(Z)-N,N-Dioctadecyl-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: It is used in the study of lipid membranes and as a model compound for studying the behavior of long-chain amides in biological systems.
Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of (Z)-N,N-Dioctadecyl-9-octadecenamide is primarily based on its surfactant properties. It reduces surface tension by aligning itself at the interface between two phases, such as oil and water. This alignment is facilitated by the long hydrophobic chains and the polar amide group, which interact with the respective phases. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.
Comparación Con Compuestos Similares
Stearamide: Similar in structure but lacks the double bond in the octadecene chain.
Oleamide: Contains a single octadecyl chain with a double bond, making it less hydrophobic.
N,N-Dioctadecylamine: Lacks the amide group, making it less polar and less effective as a surfactant.
Uniqueness: (Z)-N,N-Dioctadecyl-9-octadecenamide is unique due to its combination of two long hydrophobic chains and a polar amide group, along with the presence of a double bond. This structure provides it with superior surfactant properties compared to similar compounds, making it highly effective in reducing surface tension and stabilizing emulsions.
Propiedades
Número CAS |
94134-89-1 |
|---|---|
Fórmula molecular |
C54H107NO |
Peso molecular |
786.4 g/mol |
Nombre IUPAC |
(Z)-N,N-dioctadecyloctadec-9-enamide |
InChI |
InChI=1S/C54H107NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(56)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h27,30H,4-26,28-29,31-53H2,1-3H3/b30-27- |
Clave InChI |
IOUJMGBGFAJHAE-IKPAITLHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


